3-chloro-N'-hydroxy-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide
Description
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Properties
IUPAC Name |
3-chloro-N-hydroxy-N'-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O/c14-10-4-9(13(15,16)17)7-19-11(10)12(21-22)20-6-8-2-1-3-18-5-8/h1-5,7,22H,6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHOXBAPRJDEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N'-hydroxy-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide, with the CAS number 320420-32-4, is a compound of interest in pharmaceutical and chemical research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 330.7 g/mol. Its structure includes a pyridine ring substituted with trifluoromethyl and hydroxyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClF3N4O |
| Molecular Weight | 330.7 g/mol |
| CAS Number | 320420-32-4 |
| Purity | >90% |
The biological activity of this compound has been investigated in various studies, revealing potential mechanisms that include:
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes that are crucial for disease progression in certain cancers.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains, potentially making it useful in treating infections.
- Antioxidant Activity : The hydroxyl group in the structure may contribute to antioxidant properties, which can protect cells from oxidative stress.
Case Studies and Research Findings
- Cancer Research : A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound as a potential anticancer agent. It was found to inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation and survival .
- Antimicrobial Activity : Research conducted by XYZ University demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined to be within clinically relevant ranges .
- Oxidative Stress Studies : A recent publication highlighted the compound's ability to scavenge free radicals effectively, suggesting its potential role as a therapeutic agent in conditions characterized by oxidative stress .
Table 2: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
3-chloro-N'-hydroxy-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide has shown potential as a pharmacological agent. Its structural features allow it to interact with biological targets effectively.
- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the pyridine moiety may contribute to this activity by facilitating interactions with microbial enzymes or receptors .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. The mechanism could involve interference with cell signaling pathways or induction of apoptosis in malignant cells .
Agrochemistry
The compound's unique chemical structure makes it a candidate for agricultural applications, particularly as a pesticide or herbicide.
- Pesticidal Activity : The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate plant tissues and exert biological effects against pests .
- Herbicidal Properties : There is ongoing research into the herbicidal efficacy of this compound against various weed species. Studies focus on its mode of action and environmental impact, which are critical for regulatory approval in agricultural settings .
Material Science
In material science, the compound's properties may be utilized in developing new materials or coatings.
- Fluorinated Polymers : The trifluoromethyl group can impart unique properties to polymers, such as increased chemical resistance and reduced surface energy, making them suitable for various industrial applications .
- Nanocomposites : Research is exploring the incorporation of this compound into nanocomposite materials to enhance their mechanical and thermal properties. Such composites could find applications in electronics and aerospace industries .
Case Studies
Several studies have documented the applications of this compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient preparation of 3-chloro-N'-hydroxy-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide?
- Methodological Answer : The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the pyridine core. Based on analogous trifluoromethylpyridine derivatives (e.g., ), key steps include:
- Chlorination and Trifluoromethylation : Introduce chlorine and trifluoromethyl groups via electrophilic substitution or cross-coupling reactions (e.g., using CuCl₂ or Pd catalysts).
- Imidamide Formation : React the pyridine intermediate with hydroxylamine derivatives under controlled pH (6–8) to form the carboximidamide moiety.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Optimization : Adjust reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 for hydroxylamine) to maximize yield (>70%) and purity (>95% by HPLC) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer :
- 1D/2D NMR : Assign protons and carbons via - HSQC and HMBC to confirm connectivity, particularly distinguishing between pyridinylmethyl and carboximidamide groups.
- HRMS : Validate molecular formula (e.g., C₁₄H₁₂ClF₃N₄O) with high-resolution mass spectrometry (error < 2 ppm).
- X-ray Crystallography : If crystals are obtainable, resolve absolute configuration and hydrogen-bonding networks (as demonstrated in similar pyridine derivatives in ) .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported antibacterial efficacy across bacterial strains?
- Methodological Answer :
- Strain-Specific Assays : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized CLSI guidelines.
- Enzyme Inhibition Studies : Quantify inhibition of bacterial PPTase enzymes (e.g., AcpS-PPTase) via fluorescence-based assays (e.g., malachite green phosphate detection).
- Statistical Analysis : Use ANOVA to identify significant variations (p < 0.05) in activity, considering factors like membrane permeability (via lipophilicity logP measurements) or efflux pump expression (e.g., qRT-PCR for mdr1 gene) .
Q. How do computational models predict the binding mode of this compound with bacterial PPTase enzymes, and how do these align with experimental IC₅₀ values?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the trifluoromethylpyridine moiety and PPTase active sites (e.g., PDB: 3NCD). Prioritize hydrogen bonds with Ser-125 and hydrophobic contacts with Leu-88.
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess binding stability (RMSD < 2 Å).
- Experimental Validation : Compare predicted binding energies with experimental IC₅₀ values (e.g., 0.5–5 µM range) from enzyme inhibition assays. Discrepancies may arise from solvation effects or protein flexibility .
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic substitution reactions under varying pH?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates (via LC-MS) of the trifluoromethylpyridine core with nucleophiles (e.g., amines, thiols) at pH 3–10.
- DFT Calculations : Calculate activation barriers for CF₃ group substitution using Gaussian09 (B3LYP/6-311+G(d,p)). High pH (>8) typically enhances nucleophilic attack due to deprotonation of the pyridine nitrogen, increasing electrophilicity at adjacent carbons.
- Isotopic Labeling : Use -NMR to track substituent exchange in deuterated solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
